N-(2,3-Dihydro-5-hydroxy-3-oxo-1H-pyrazol-4-YL)benzamide
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Overview
Description
N-(5-Hydroxy-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)benzamide is a heterocyclic compound that features a pyrazole ring fused with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Hydroxy-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)benzamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an appropriate solvent such as acetone. The reaction is carried out under reflux conditions at around 50°C for several hours, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Hydroxy-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Hydroxy-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(5-Hydroxy-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,5-Dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide: Similar structure but with different substituents on the pyrazole ring.
N-(2,5-Dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]isonicotinamide: Contains a thiourea group instead of a benzamide moiety.
Uniqueness
N-(5-Hydroxy-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)benzamide is unique due to the presence of the hydroxyl group on the pyrazole ring, which can participate in additional hydrogen bonding and other interactions, potentially enhancing its biological activity and specificity .
Properties
CAS No. |
500889-42-9 |
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Molecular Formula |
C10H9N3O3 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
N-(3-hydroxy-5-oxo-1,2-dihydropyrazol-4-yl)benzamide |
InChI |
InChI=1S/C10H9N3O3/c14-8(6-4-2-1-3-5-6)11-7-9(15)12-13-10(7)16/h1-5H,(H,11,14)(H3,12,13,15,16) |
InChI Key |
GQXMZXYCHHBISZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(NNC2=O)O |
Origin of Product |
United States |
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